(4-Bromo-1,1-difluorobutan-2-yl)cyclopentane
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Overview
Description
(4-Bromo-1,1-difluorobutan-2-yl)cyclopentane is an organic compound that features a cyclopentane ring substituted with a 4-bromo-1,1-difluorobutan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-1,1-difluorobutan-2-yl)cyclopentane typically involves multiple steps, starting with the preparation of the cyclopentane ring and subsequent introduction of the 4-bromo-1,1-difluorobutan-2-yl group. One common method involves the enolate alkylation of ketones, β-ketoesters, and dimethyl hydrazones with (Z)-3-bromo-1-iodopropene, followed by Grignard lithium-halogen exchange and condensation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as large-scale batch reactions and continuous flow processes, can be applied to produce this compound efficiently.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-1,1-difluorobutan-2-yl)cyclopentane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopentane derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
(4-Bromo-1,1-difluorobutan-2-yl)cyclopentane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of small molecules with biological macromolecules.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromo-1,1-difluorobutan-2-yl)cyclopentane involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The molecular targets and pathways involved can vary widely depending on the specific application and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
1,2-Dibromocyclopentane: This compound is similar in structure but has two bromine atoms instead of a bromo-difluorobutan-2-yl group.
Cyclopentane: The parent compound without any substituents.
Uniqueness
(4-Bromo-1,1-difluorobutan-2-yl)cyclopentane is unique due to the presence of both bromine and fluorine atoms, which can impart distinct chemical and physical properties. These substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H15BrF2 |
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Molecular Weight |
241.12 g/mol |
IUPAC Name |
(4-bromo-1,1-difluorobutan-2-yl)cyclopentane |
InChI |
InChI=1S/C9H15BrF2/c10-6-5-8(9(11)12)7-3-1-2-4-7/h7-9H,1-6H2 |
InChI Key |
WLERKNGYROXBBD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(CCBr)C(F)F |
Origin of Product |
United States |
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